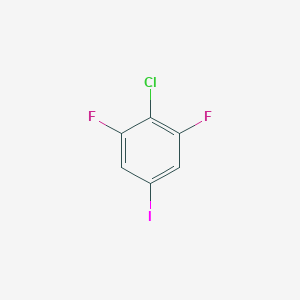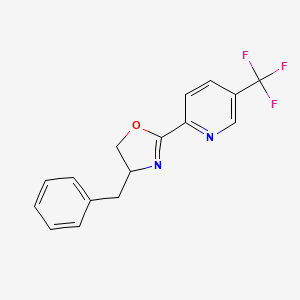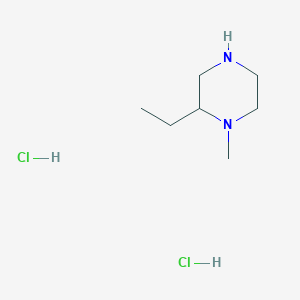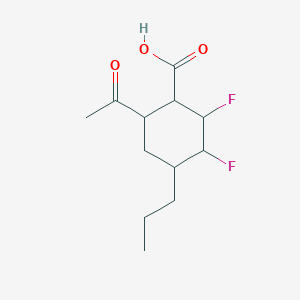
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with acetyl, difluoro, and propyl groups, as well as a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by selective fluorination and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Halogenation or other substitution reactions can introduce new functional groups to the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the difluoro and propyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and influence the compound’s effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the acetyl, difluoro, and propyl substitutions, resulting in different chemical properties and reactivity.
2,3-Difluorocyclohexane-1-carboxylic acid: Similar fluorination pattern but lacks the acetyl and propyl groups.
4-Propylcyclohexane-1-carboxylic acid: Contains the propyl group but lacks the acetyl and difluoro substitutions.
Uniqueness
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes.
Eigenschaften
CAS-Nummer |
816451-16-8 |
|---|---|
Molekularformel |
C12H18F2O3 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
6-acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H18F2O3/c1-3-4-7-5-8(6(2)15)9(12(16)17)11(14)10(7)13/h7-11H,3-5H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YDUMXXQABHZGQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(C(C(C1F)F)C(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


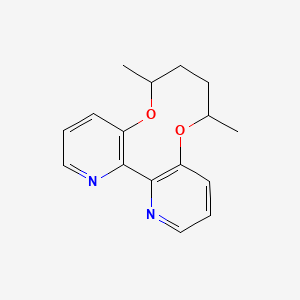
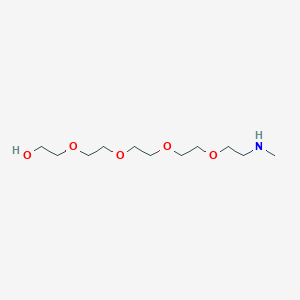
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)
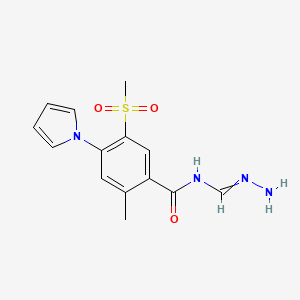
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
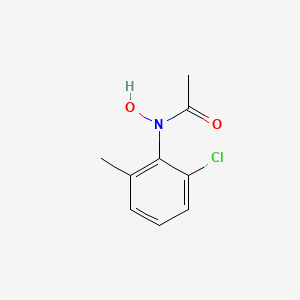

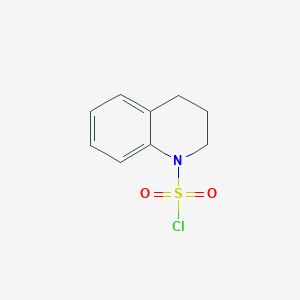
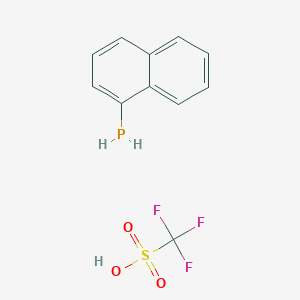
![12-[5-[3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B12514264.png)
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)
